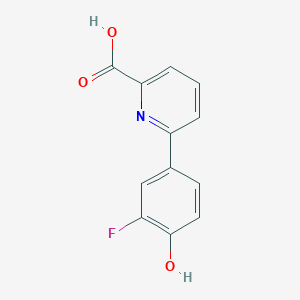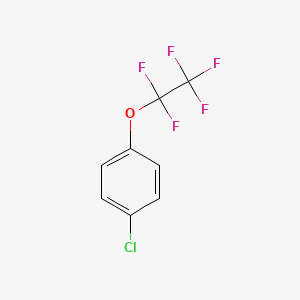
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate
概要
説明
3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate is a chemical compound known for its unique structure and properties. It is commonly used in various fields such as medical research, environmental research, and industrial applications. This compound is characterized by the presence of two isocyanate groups attached to a bisphenyl structure, which is further connected by a tetrafluoroethane bridge.
準備方法
The synthesis of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate typically involves the reaction of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in the production of polyurethanes and other polymers.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, urethanes, and polyurethanes .
科学的研究の応用
3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
類似化合物との比較
3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate can be compared with other diisocyanates such as:
Toluene Diisocyanate (TDI): TDI is widely used in the production of flexible foams and coatings. It has a simpler structure compared to 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate.
Methylenediphenyl Diisocyanate (MDI): MDI is used in the production of rigid foams and elastomers. It has a similar bisphenyl structure but lacks the tetrafluoroethane bridge.
Hexamethylene Diisocyanate (HDI): HDI is used in the production of aliphatic polyurethanes. It has a linear structure and different reactivity compared to 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate.
The uniqueness of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate lies in its tetrafluoroethane bridge, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
1-isocyanato-3-[1,1,2,2-tetrafluoro-2-(3-isocyanatophenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4N2O2/c17-15(18,11-3-1-5-13(7-11)21-9-23)16(19,20)12-4-2-6-14(8-12)22-10-24/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINWTPHNJAHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(C(C2=CC(=CC=C2)N=C=O)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)










![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)


